Product packaging for Polyoxin(Cat. No.:CAS No. 11113-80-7)

Polyoxin

货号: B077205
CAS 编号: 11113-80-7
分子量: 315.24 g/mol
InChI 键: YEBIHIICWDDQOL-YBHNRIQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Polyoxin is a nucleoside antibiotic complex isolated from Streptomyces cacaoi var. asoensis, renowned for its highly specific inhibition of chitin synthase. This mechanism of action makes it an invaluable tool in agricultural and biochemical research, particularly in the study of fungal cell wall biosynthesis. This compound competitively mimics UDP-N-acetylglucosamine, the natural substrate of chitin synthase, thereby blocking the incorporation of N-acetylglucosamine into the chitin polymer. This disruption effectively inhibits the growth of a wide spectrum of fungi, especially those belonging to the Basidiomycota and Deuteromycota classes, which rely heavily on chitin for structural integrity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O8 B077205 Polyoxin CAS No. 11113-80-7

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

11113-80-7

分子式

C11H13N3O8

分子量

315.24 g/mol

IUPAC 名称

1-[(2R,3R,4S,5R)-5-(1-amino-2-oxoethyl)-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1

InChI 键

YEBIHIICWDDQOL-YBHNRIQQSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O

手性 SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C=O)N)O)O)C(=O)O

规范 SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O

同义词

POLYOXINS

产品来源

United States

Mechanism of Action: Fungal Chitin Synthase Inhibition

Elucidation of Chitin (B13524) Synthase as the Primary Target

The primary target of polyoxin action was identified as chitin synthase (Chs), also known as chitin-UDP acetylglucosaminyl-transferase (EC 2.4.1.16) nih.govnih.govasm.org. Research has demonstrated that this compound D inhibits the incorporation of radiolabeled glucosamine (B1671600) into cell wall chitin in fungi such as Neurospora crassa, leading to an accumulation of uridine (B1682114) diphosphate (B83284) (UDP)-N-acetylglucosamine, the natural precursor of chitin nih.govnih.gov. This accumulation directly indicates a blockage in the chitin synthesis pathway at the level of chitin synthase nih.govnih.gov.

Competitive Inhibition Kinetics of Fungal Chitin Synthase

Polyoxins function as competitive inhibitors of fungal chitin synthase, competing with the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), for binding to the enzyme's active site scite.ainih.govoup.comnih.govasm.org. This competitive inhibition is a hallmark of this compound's interaction with the enzyme, characterized by specific kinetic parameters (Ki and Km values).

Detailed kinetic studies have provided insights into the affinity of polyoxins for chitin synthase across various fungal species. For instance, in Neurospora crassa, this compound D exhibits a Ki value of 1.40 x 10⁻⁶ M (1.4 µM) for chitin synthase, while the Km for its substrate, UDP-N-acetylglucosamine, is 1.43 x 10⁻³ M (1.43 mM) nih.gov. Similarly, studies on Aspergillus nidulans chitin synthase B (ChsB) expressed in Saccharomyces cerevisiae revealed a Ki of 10 µM for this compound D, with a Km of 1.6 mM for UDP-GlcNAc asm.org. In Candida albicans Chs2, this compound D shows a Ki of 3.2 ± 1.4 µM, and the Km for UDP-GlcNAc is 6.0 ± 0.7 mM nih.gov. These data highlight the potent inhibitory effect of polyoxins at concentrations significantly lower than the substrate's physiological concentrations.

Table 1: Kinetic Parameters of this compound D Inhibition of Fungal Chitin Synthase

Fungal Species / EnzymeThis compound D Ki (µM)UDP-GlcNAc Km (mM)Reference
Neurospora crassa Chitin Synthase1.41.43 nih.gov
Aspergillus nidulans ChsB (in S. cerevisiae)101.6 asm.org
Candida albicans Chs23.2 ± 1.46.0 ± 0.7 nih.gov

Substrate Mimicry Hypothesis in Enzyme Binding

The competitive inhibition observed with polyoxins is attributed to their structural resemblance to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase scite.ainih.govoup.comasm.org. Polyoxins are peptidyl nucleosides that mimic the structure of UDP-GlcNAc, allowing them to bind to the catalytic site of chitin synthase with high affinity, thereby blocking the enzyme's ability to polymerize N-acetylglucosamine into chitin scite.ainih.govoup.com. This molecular mimicry is crucial for their inhibitory action, as the enzyme mistakenly binds this compound instead of its intended substrate, preventing chitin synthesis scite.aioup.com.

Downstream Cellular Effects of Chitin Synthase Inhibition

The inhibition of chitin synthase by polyoxins leads to severe downstream cellular effects in fungi, primarily impacting the integrity and morphology of the fungal cell wall.

Fungal Cell Wall Integrity Disruption

Chitin is an essential structural polysaccharide that forms a major component of the fungal cell wall, providing rigidity and protection against osmotic stress scite.ai. By blocking chitin synthesis, polyoxins disrupt the formation of this vital structural layer, leading to compromised cell wall integrity scite.aipsecommunity.org. This weakening of the cell wall makes fungal cells highly susceptible to osmotic lysis, as they are unable to withstand the internal turgor pressure scite.aipsecommunity.org. The absence of chitin also prevents proper septum formation, further exacerbating the structural defects scite.aipsecommunity.org.

Specificity of this compound Action in Fungal Pathogens

A key advantage of polyoxins as antifungal agents is their high specificity for fungal pathogens scite.aipsecommunity.org. This specificity stems from the fact that chitin, the target of this compound's action, is an essential component of fungal cell walls but is absent in mammalian cells and plants scite.aipsecommunity.orgoup.com. This fundamental biochemical difference allows polyoxins to selectively inhibit fungal growth without significantly affecting host organisms, contributing to their relatively low toxicity in vertebrates psecommunity.org.

Polyoxin Biosynthesis and Pathway Engineering

Biosynthetic Origin: Streptomyces cacaoi var. asoensis

Polyoxins are naturally produced by the soil actinomycete Streptomyces cacaoi var. asoensis. nih.gov This strain was initially identified in 1963 during a screening effort for antibiotics effective against rice plant diseases. nih.gov Beyond Streptomyces cacaoi var. asoensis, other related species such as Streptomyces piomogenus and Streptomyces aureochromogenes have also been implicated in polyoxin production. fishersci.atgenecards.org Commercial production of polyoxins, such as this compound B, relies on the large-scale fermentation of Streptomyces cacaoi var. asoensis under controlled conditions, followed by extraction and purification processes. nih.govherts.ac.uk

Enzymatic Steps and Key Intermediates in this compound Formation

The biosynthesis of polyoxins involves the assembly of a nucleoside skeleton and peptidyl moieties. The nucleoside skeleton is formed through a series of distinct enzymatic steps.

The foundational step in this compound biosynthesis involves the formation of a unique nucleoside skeleton. Isotope-labeling experiments have indicated that the nucleoside moiety is derived from the condensation of uridine (B1682114) and phosphoenolpyruvate (B93156) (PEP). ebi.ac.ukuniprot.org This condensation leads to the formation of octofuranuloseuronic acid as an intermediate. uniprot.orgnih.gov A pivotal intermediate in this process is octosyl acid (OA), an unusual 8-carbon furanosyl nucleoside core. fishersci.atnih.govmetabolomicsworkbench.org Octosyl acid is considered a precursor not only for polyoxins but also for related nucleoside antibiotics like nikkomycins. fishersci.atnih.govmetabolomicsworkbench.org Following the formation of this core, subsequent oxidative elimination of two terminal carbon atoms and the introduction of an amino group at the C-5' position contribute to the final this compound nucleoside structure. ebi.ac.ukuniprot.orgnih.gov

The biosynthetic pathway formally initiates with the enzymatic formation of 3'-enolpyruvyl-UMP (EP-UMP). nih.gov This key intermediate is generated through the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of uridine monophosphate (UMP). nih.gov The enzyme responsible for this crucial enolpyruvyl transferase activity is PolA (or its homolog NikO in the nikkomycin (B1203212) pathway), which effectively activates UMP to accept the PEP moiety. uniprot.orgnih.gov EP-UMP serves as a direct substrate for subsequent enzymatic reactions in the this compound pathway. fishersci.atmetabolomicsworkbench.orgnih.gov

A critical step in constructing the octosyl acid backbone is the carbon-carbon bond formation catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme. fishersci.atnih.govmetabolomicsworkbench.orgnih.govontosight.aiwikipedia.org Specifically, the enzyme PolH (or NikJ in nikkomycin biosynthesis) is identified as the radical SAM enzyme that mediates the C-C bond formation between the C5' and C6' positions of 3'-enolpyruvyl-UMP. nih.gov This reaction leads to the production of 5'-O-phospho-octosyl acid nucleoside (OAP). fishersci.atnih.govnih.gov The PolH-catalyzed reaction proceeds via a radical mechanism, utilizing SAM as a co-substrate and generating a 5'-deoxyadenosyl radical (5'-dA•). fishersci.atdntb.gov.ua Genetic studies have confirmed the essential role of PolH in this compound biosynthesis; deletion of the polH gene in Streptomyces cacaoi results in the accumulation of 5'-enolpyruvyl uridine, a shunt metabolite derived from EP-UMP. nih.gov

The final assembly of the this compound molecule involves the formation of amide bonds, linking the nucleoside skeleton with various non-proteinogenic amino acid side chains. Polyoxins are characterized as peptidyl nucleoside antibiotics, indicating the presence of peptide linkages. nih.govontosight.ai The gene polG has been identified within the this compound biosynthetic gene cluster and is reported to be essential for the assembly of this compound, specifically facilitating amide bond formation. ontosight.ai This suggests that PolG functions as an ATP-dependent ligase, catalyzing the energy-dependent formation of peptide bonds to construct the complete this compound structure from its constituent parts, including hyper-modified amino acids. nih.govnih.gov

Genetic Basis of this compound Production

The biosynthesis of polyoxins is governed by a dedicated gene cluster, referred to as the pol gene cluster. This cluster, crucial for this compound production, has been successfully cloned from Streptomyces cacaoi. uniprot.org Genomic analysis of a 46,066-base pair (bp) region revealed 20 out of 39 putative open reading frames (ORFs) that are necessary for this compound biosynthesis. uniprot.org The pol gene cluster encompasses genes responsible for the formation of both the nucleoside skeleton (e.g., polBADHIJK genes) and the peptidyl moiety, such as carbamoylpolyoxamic acid (CPOAA), which is encoded by genes like polLMNOP. ontosight.ai

Regulation of this compound production is also genetically controlled. For instance, polR is a pathway-specific transcriptional regulatory gene that positively influences this compound biosynthesis in Streptomyces cacaoi subsp. asoensis. nih.gov Furthermore, studies involving the heterologous expression of the pol gene cluster in Streptomyces lividans TK24 have shown that while it can produce this compound H, a derivative, it may lack the necessary genes for further hydroxylation and carboxylation reactions required to form other this compound variants like this compound A or F. This suggests that the genes for these specific modifications might reside outside the identified pol cluster or in an as-yet-undiscovered biosynthetic cluster within Streptomyces cacaoi. uniprot.org

Identification and Characterization of Biosynthetic Gene Clusters (e.g., pol genes)

The this compound (POL) biosynthetic gene cluster (pol) has been extensively studied and cloned from Streptomyces cacaoi subsp. asoensis. This cluster spans approximately 46,066 base pairs and contains 20 identified open reading frames (ORFs) that are essential for this compound biosynthesis. researchgate.netnih.govmicrobiologyresearch.orgresearchgate.net

Key genes within the pol cluster have been characterized for their roles in synthesizing the two main components of this compound: the peptidyl moiety and the nucleoside skeleton. Genes such as polLMNOP are involved in the biosynthesis of carbamoylpolyoxamic acid (CPOAA), the peptidyl moiety. The CPOAA pathway features an unusual acetylation cycle involving tandem reduction and sequential hydroxylation. asm.org For the nucleoside skeleton, genes including polBADHIJK are crucial. The formation of the key intermediate, octosyl acid, requires a carbon-carbon bond construction catalyzed by a radical S-adenosyl-L-methionine (SAM)-dependent enzyme. asm.org Specifically, PolB has been identified as an unusual flavin-dependent UMP/dUMP methylase responsible for the C-5 methylation on the nucleoside skeleton. oup.comresearchgate.net PolA, a UMP-enolpyruvyltransferase, and PolO, an O-carbamoyltransferase, have also been unambiguously characterized for their roles in this compound synthesis. researchgate.netnih.gov PolG acts as an ATP-dependent ligase, essential for assembling this compound by forming the amide bond between the peptidyl moiety and the nucleoside skeleton. asm.orgusda.govnih.gov

The pol cluster also includes regulatory genes. For instance, polR is a pathway-specific transcriptional regulatory gene that positively controls this compound biosynthesis. Disruption of polR abolishes this compound production, while its overexpression can increase yields, indicating its role in activating the transcription of at least two operons within the cluster. microbiologyresearch.orgmicrobiologyresearch.org

Table 1: Key pol Genes and Their Proposed Functions in this compound Biosynthesis

GeneProposed FunctionBiosynthetic ComponentReference
polLMNOPBiosynthesis of carbamoylpolyoxamic acid (CPOAA)Peptidyl moiety asm.orgscispace.com
polBADHIJKFormation of nucleoside skeletonNucleoside skeleton asm.org
polAUMP-enolpyruvyltransferaseNucleoside skeleton researchgate.netnih.govresearchgate.net
polBUMP/dUMP C-5 methylaseNucleoside skeleton (C-5 modification) oup.comresearchgate.net
polGATP-dependent ligase (amide bond formation)Assembly of this compound asm.orgusda.govnih.gov
polOO-carbamoyltransferasePeptidyl moiety (CPOAA) researchgate.netnih.govresearchgate.net
polRPathway-specific transcriptional regulator (positive control)Overall this compound production microbiologyresearch.orgmicrobiologyresearch.org
polHRadical S-adenosylmethionine protein (octosyl acid formation)Nucleoside skeleton asm.orgresearchgate.netresearchgate.net
polJPhosphataseNucleoside skeleton asm.orgresearchgate.netnih.gov
polKHydroxylaseNucleoside skeleton asm.orgresearchgate.net
polQ1, polQ2Transport genes (membrane proteins)This compound transport researchgate.netnih.gov

Mutational Analysis of Biosynthesis-Related Genes

Mutational analyses have been instrumental in elucidating the specific roles of pol genes in this compound biosynthesis. For example, a polG mutant was found to accumulate multiple intermediates, including carbamoylpolyoxamic acid (CPOAA) and nucleoside skeletons like POL-C and thymine (B56734) POL-C, indicating PolG's role in the final assembly step involving amide bond formation. asm.orgusda.govnih.gov

Disruption of polR in Streptomyces cacaoi subsp. asoensis completely abolished this compound production, highlighting its essential positive regulatory role. microbiologyresearch.orgmicrobiologyresearch.org Similarly, gene knockout studies confirmed the physiological relevance of enzymes like PolQ2, PolJ, PolK/NikM, NikK, PolD, and NikS in the biosynthesis of the aminohexuronic acid (AHA) moiety, a precursor to the nucleoside skeleton. nih.gov The deletion of polH resulted in the accumulation of 5'-enolpyruvyl uridine, a shunt metabolite, further confirming its essentiality for this compound biosynthesis. researchgate.net

Mutations in genes like polL, polM, and polN, involved in CPOAA biosynthesis, led to the accumulation of this compound I, and in some cases, decreased or abolished this compound H production, suggesting their positive roles in CPOAA synthesis and the potential for "pathway redundancy" where alternative homologs might partially compensate for their functions. scispace.com

Combinatorial Biosynthesis and Pathway Engineering for Novel this compound Derivatives

The insights gained from characterizing the this compound biosynthetic pathway have opened avenues for combinatorial biosynthesis and pathway engineering to create novel this compound derivatives and enhance production. asm.orgusda.govnih.gov

Strategies for Generating Hybrid Nucleoside Antibiotics

Synthetic biology approaches have been employed to generate hybrid nucleoside antibiotics, including this compound-nikkomycin (POL-NIK) hybrids. asm.orgusda.govresearchgate.netnih.gov One strategy involves replacing biosynthetic genes for peptidyl moieties from one antibiotic's gene cluster with those from another. For instance, the genes for hydroxypyridylhomothreonine (HPHT) in the nikkomycin biosynthetic gene cluster can be replaced with those for carbamoylpolyoxamic acid (CPOAA) from the this compound biosynthetic gene cluster to create hybrid gene clusters. This approach has successfully led to the production of hybrid antibiotics such as polynik A and this compound N. asm.orgnih.govnih.govd-nb.info

PolG, the ATP-dependent ligase involved in this compound assembly, exhibits substrate flexibility, which is crucial for generating hybrid nucleoside antibiotics like POL-N. This flexibility allows for the incorporation of different peptidyl and nucleoside components. asm.orgusda.govnih.gov

Engineered Production in Heterologous Hosts

Engineered production of polyoxins and their derivatives in heterologous hosts like Streptomyces lividans TK24 and E. coli has been successfully demonstrated. researchgate.netnih.govresearchgate.netd-nb.infonih.govcore.ac.uk The complete pol gene cluster cloned from Streptomyces cacaoi has been transferred and expressed in S. lividans TK24, leading to the production of this compound H. researchgate.netnih.govresearchgate.net This heterologous expression can sometimes result in the production of specific this compound derivatives due to the absence of genes for certain hydroxylation or carboxylation reactions in the host. researchgate.netd-nb.info

Optimizing codon usage for E. coli has enabled the overexpression and purification of this compound biosynthesis enzymes like PolG, facilitating in vitro studies of their activity. asm.org Metabolic engineering of industrial this compound producers, such as Streptomyces aureochromogenes, by refactoring their genome and introducing heterologous pathways (e.g., the HPHT pathway from nikkomycin) has led to the targeted production of novel designer nucleoside antibiotics like nikkoxin E, F, and G, some of which exhibit improved bioactivity compared to their natural counterparts. nih.govdntb.gov.uanih.gov These efforts highlight the potential of synthetic biology strategies for high-efficiency generation of diverse nucleoside antibiotics. nih.govnih.gov

Table 2: Engineered Production of this compound and Hybrid Derivatives in Heterologous Hosts

Host OrganismEngineered Genes/PathwayProduct(s)Reference
Streptomyces lividans TK24pol gene cluster from S. cacaoiThis compound H researchgate.netnih.govresearchgate.net
Streptomyces lividans TK23Hybrid gene cluster (Nikkomycin HPHT pathway replaced with this compound CPOAA pathway)Polynik A nih.gov
Streptomyces ansochromogenes ΔsanNpol gene cluster from S. cacaoiPolynik A, this compound N, this compound P, this compound O d-nb.info
Streptomyces aureochromogenesRefactoring of this compound producer + import of HPHT pathway from nikkomycinNikkoxin E, F, G nih.govnih.gov
E. coliCodon-optimized polGOverexpressed PolG enzyme for in vitro studies asm.org

Polyoxin Derivatives, Analogs, and Structure Activity Relationships

Naturally Occurring Polyoxin Congeners (e.g., this compound A, B, C, D, H, N)

The this compound complex, primarily produced by Streptomyces cacaoi var. asoensis, comprises a series of structurally related congeners, designated as Polyoxins A through O. These natural analogs share a common structural framework consisting of a nucleoside moiety linked to a di- or tripeptide chain. The structural diversity among congeners arises from variations at three key positions: the C-5 substituent of the uracil (B121893) ring, the nature of the C-terminal amino acid, and modifications of the polyoxamic acid moiety. nih.gov

The core nucleoside, often referred to as this compound C acid, is 1-(5'-amino-5'-deoxy-β-D-allofuranuronosyl)uracil. Variations in the C-5 position of the uracil base are particularly influential on the biological activity. For instance, this compound H possesses a methyl group at this position, while this compound A has a hydroxymethyl group, and this compound D features a carboxyl group. nih.govnih.gov this compound N is a unique member of the family, distinguished by a pyrazole (B372694) ring system instead of the typical pyrimidine (B1678525) nucleobase. nih.gov

The peptide portion of the molecule also contributes to the diversity of the this compound family. For example, this compound B is characterized by the presence of polyoximic acid at the C-terminus, a feature it shares with this compound A. In contrast, other polyoxins may have different amino acid residues at this position. nih.gov

The antifungal activity of these congeners varies, with most exhibiting some level of inhibitory action against phytopathogenic fungi, with the notable exceptions of Polyoxins C and I, which are inactive. This natural variation provides a foundational understanding of the structural features essential for antifungal efficacy.

This compound CongenerC-5 Substituent on Uracil RingC-Terminal Amino Acid MoietyNotable Structural Features
This compound A-CH₂OH (Hydroxymethyl)Polyoximic acidActive antifungal agent
This compound B-OH (Hydroxy)Polyoximic acidActive antifungal agent
This compound C-H (Hydrogen)-Core nucleoside structure, inactive
This compound D-COOH (Carboxyl)-Active antifungal agent
This compound H-CH₃ (Methyl)-Active antifungal agent
This compound NUnique pyrazole nucleobasePossesses a distinct heterocyclic ring system

Synthetic and Semi-Synthetic this compound Analogs

The quest for improved antifungal agents has led to the synthesis of numerous this compound analogs. These efforts have focused on modifying the peptide chain and the nucleobase to enhance transport into fungal cells, increase stability, and optimize interaction with the target enzyme, chitin (B13524) synthase.

Tripeptidyl Polyoxins

Researchers have synthesized tripeptidyl polyoxins with the rationale that these larger peptides might exploit fungal peptide transport systems for enhanced cellular uptake. nih.govnih.gov These synthetic analogs were designed as "prodrugs," intended to be cleaved by intracellular peptidases to release the active dipeptidyl or aminoacyl this compound. nih.gov Studies have shown that while these tripeptidyl derivatives exhibit little direct inhibitory effect on isolated chitin synthetase, they do inhibit the growth of fungi such as Candida albicans and induce morphological changes similar to those caused by natural polyoxins. nih.govnih.gov Evidence suggests that these compounds are indeed transported into the cell via peptide transport mechanisms and are subsequently hydrolyzed to their active forms. nih.gov

Aminoacyl Derivatives

The synthesis of aminoacyl derivatives of polyoxins C and L has been a significant area of investigation. nih.gov These analogs, where different amino acids are attached to the core nucleoside structure, have shown varying degrees of antifungal activity. The nature of the amino acid side chain plays a crucial role in determining the inhibitory potency against chitin synthetase. For instance, analogs of this compound L containing amino acids with saturated fatty acid-like side chains have been synthesized and shown to be excellent inhibitors of chitin synthetase from Candida albicans. Specifically, an analog containing α-aminododecanoic acid was found to be a particularly potent inhibitor. Furthermore, the stereochemistry of the amino acid is critical, with the L,L diastereomers being significantly more potent than their D,L counterparts.

Heterocyclic this compound Analogs

Modification of the nucleobase has given rise to a variety of heterocyclic this compound analogs. Starting from uracil this compound C conjugates, a series of analogs incorporating different heterocyclic rings have been synthesized. These modifications aim to explore the structural requirements of the nucleobase for binding to chitin synthase and to potentially discover novel interactions that could lead to enhanced inhibitory activity. The synthesis of these analogs allows for a systematic investigation of how changes in the electronic and steric properties of the nucleobase affect the biological function of the this compound molecule.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of polyoxins correlates with their antifungal activity. These studies have provided valuable insights into the key structural motifs required for potent chitin synthase inhibition.

Impact of Nucleobase Modifications on Antifungal Activity

The nucleobase component of the this compound molecule plays a critical role in its interaction with chitin synthase. SAR studies have revealed that the 2,4-dioxypyrimidine scaffold is a key recognition element. Modifications at the C-5 position of this ring have a profound impact on antifungal activity. The presence of a substituent at this position, such as a carboxyl (-COOH), hydroxymethyl (-CH₂OH), or methyl (-CH₃) group, is generally associated with potent inhibitory activity. This suggests that the enzyme's active site has a specific binding pocket that accommodates these substituents.

The collective findings from SAR studies emphasize that a combination of factors, including the nature of the C-5 substituent on the pyrimidine ring, the stereochemistry and side chain of the amino acid residues, and the presence of a free N-terminus, are all crucial for the potent and specific inhibition of chitin synthase by polyoxins and their analogs.

Role of Sugar and Peptidyl Moieties in Chitin Synthase Binding

The efficacy of polyoxins as potent antifungal agents stems from their ability to act as competitive inhibitors of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. scispace.comresearchgate.net This inhibitory action is a direct result of the this compound's structural mimicry of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.net The binding affinity and inhibitory power of polyoxins are intricately linked to the specific chemical groups within their sugar and peptidyl moieties.

The this compound molecule can be conceptually divided into two key components for binding: the pyrimidine nucleoside portion (the "sugar" moiety, specifically an aminohexuronic acid) and the peptidyl portion (containing amino acids). nih.gov

The sugar moiety , particularly the carbamoylpolyoxamic acid part, plays a vital role in stabilizing the this compound-enzyme complex. Research has identified several key interaction points:

The oxygen atom at C-1″

The amino group at C-2″

The hydroxyl groups at C-3″ and C-4″

The terminal carbamoyloxy group

These groups contribute to a strong and stable binding within the active site of the chitin synthase enzyme. tandfonline.com The pyrimidine nucleoside portion of the this compound is understood to bind to the same site as the uridine (B1682114) moiety of the natural substrate, UDP-GlcNAc. nih.govtandfonline.com

The peptidyl moiety also significantly influences the binding affinity. Structure-activity relationship (SAR) studies involving various N-aminoacyl derivatives of this compound C have demonstrated that modifications to this part of the molecule can alter its inhibitory constant (Ki). Analogues with aromatic amino acid residues have been found to be particularly effective inhibitors of chitin synthetase. nih.gov Conversely, derivatization of the terminal amine of the peptidyl portion typically results in a loss of activity, highlighting its importance for proper interaction with the enzyme. nih.gov

The combined action of these moieties allows the this compound molecule to occupy both the donor and acceptor binding sites of the enzyme, effectively blocking the chitin transport channel and halting cell wall synthesis. nih.gov

Table 1: Inhibitory Activity of this compound L Analogs against Candida albicans Chitin Synthase

Analog Amino Acid Residue Concentration for 50% Inhibition (ID50)
Tryptophanyl uracil this compound C Tryptophan 1.6 µM
Analog 3a (L,L diastereomer) α-aminooctanoic acid Potent Inhibitor
Analog 4 α-aminododecanoic acid 0.5 µM
Analog 5b (L,L diastereomer) α-aminohexadecanoic acid Potent Inhibitor

Data sourced from studies on synthetic this compound analogs. nih.govnih.gov

Strategies for Enhancing this compound Biological Activity and Cellular Uptake

Despite their potent enzymatic inhibition, the practical application of natural polyoxins can be limited by poor cellular uptake into fungal cells and metabolic instability. researchgate.netumn.edu Consequently, significant research has focused on synthesizing derivatives and analogs designed to overcome these pharmacokinetic barriers.

One primary strategy involves modifying the peptidyl moiety to create prodrugs that can exploit the cell's peptide transport systems. For example, tripeptidyl polyoxins have been synthesized. While these compounds show little direct inhibitory effect on chitin synthase in vitro, they are actively transported into the fungal cell. nih.gov Once inside, cellular enzymes (peptidases) hydrolyze the larger peptide, releasing the active dipeptidyl this compound moiety, which then inhibits chitin synthase. nih.govnih.gov This approach effectively uses the fungus's own transport mechanisms to deliver the inhibitor to its target site.

Another approach focuses on creating analogs with increased stability against degradation by intracellular peptidases. Synthesizing this compound L analogs containing non-naturally occurring α-amino fatty acids has yielded compounds that are not only excellent inhibitors of chitin synthase but are also significantly more stable to peptidase action. nih.gov This increased stability can lead to a more sustained inhibitory effect within the cell.

Furthermore, research has shown that the antifungal effect of polyoxins can be enhanced by co-administration with agents that increase cell membrane permeability. Substances like dimethylsulfoxide and amphotericin B have been observed to potentiate the action of this compound D, likely by facilitating its entry into the cell. nih.gov Similarly, the compound iminoctadine tetraacetate has been shown to exhibit synergistic effects by disrupting cell membrane function, thereby creating a new pathway for this compound B to enter resistant fungal strains. jst.go.jp These findings suggest that combination therapies could be a viable strategy to improve the efficacy of polyoxins against less permeable or resistant fungal pathogens.

Mechanisms of Fungal Resistance to Polyoxins

Identification of Resistance Phenotypes in Phytopathogenic Fungi

The emergence of fungal strains with reduced sensitivity to polyoxins has been documented in various phytopathogenic species. This resistance is typically characterized by the ability of the fungus to grow in the presence of polyoxin concentrations that would inhibit sensitive, or "wild-type," strains. The level of resistance is often quantified by determining the effective concentration required to inhibit 50% of mycelial growth (EC50).

Botrytis cinerea: Studies on Botrytis cinerea, the causal agent of gray mold, have identified isolates with varying degrees of sensitivity to this compound D. In collections from commercial strawberry farms in the United States, isolates were categorized as sensitive (S), moderately sensitive (MS), and reduced sensitive (RS). The EC50 values for sensitive isolates ranged from 0.59 to 2.27 μg/ml, while RS isolates had EC50 values between 4.6 and 5.8 μg/ml. Similarly, low-level resistance has been observed in B. cinerea populations from sweet basil crops in Israel, where prolonged use of this compound did not lead to high-level resistance, but the frequency of low-level resistant isolates was as high as 73%.

Alternaria kikuchiana: Strains of Alternaria kikuchiana, which causes black spot disease on pears, have demonstrated a range of sensitivities to this compound B. scispace.com Research has shown that in sensitive strains, a 10 µM concentration of this compound B could inhibit over 50% of glucosamine (B1671600) incorporation into chitin (B13524). scispace.com However, in strains with decreasing sensitivity to the antibiotic, this inhibition was markedly lowered. scispace.com This indicates a clear phenotypic difference in how resistant and sensitive strains respond to the presence of this compound. scispace.com

Saccharomyces carlsbergensis and other yeasts: Yeasts like Saccharomyces species generally exhibit a lower sensitivity to polyoxins compared to filamentous fungi. For instance, effective concentrations of this compound D against Saccharomyces cerevisiae are much higher (0.1 to 1 mg/ml) than those required to inhibit chitin synthesis in cell-free extracts (in vitro). nih.gov This inherent low sensitivity is attributed to the cell's limited permeability to the antibiotic. nih.gov Studies have shown that substances known to increase cell permeability, such as dimethylsulfoxide, enhance the antifungal action of this compound D, underscoring the role of the cell envelope as a primary barrier. nih.gov While specific resistance mutations in Saccharomyces carlsbergensis are not extensively documented in the context of this compound exposure, the organism's cell structure, particularly the location of chitin synthase within the cytoplasmic membrane, necessitates that the antibiotic must first be transported into the cell to be effective. scispace.com

Table 1: Sensitivity of Different Fungal Species to Polyoxins This table is interactive. You can sort and filter the data.

Fungus Species This compound Type Phenotype EC50 Value (µg/mL) Reference
Botrytis cinerea This compound D Sensitive 0.59 - 2.27 nih.gov
Botrytis cinerea This compound D Reduced Sensitivity 4.6 - 5.8 nih.gov
Alternaria kikuchiana This compound B Sensitive - scispace.com
Alternaria kikuchiana This compound B Resistant - scispace.com
Saccharomyces cerevisiae This compound D Wild-Type >100 nih.gov

Molecular Mechanisms of this compound Resistance

The molecular basis for this compound resistance in fungi is multifaceted but consistently points toward mechanisms that reduce the intracellular concentration of the antibiotic. These strategies include the active removal of the compound from the cell and modifications to the cell envelope that limit its uptake.

A primary mechanism of multidrug resistance (MDR) in fungi involves the overexpression of efflux pumps, particularly those from the ATP-Binding Cassette (ABC) transporter superfamily. mdpi.complos.org These membrane proteins use the energy from ATP hydrolysis to actively transport a wide range of substances, including antifungal drugs, out of the cell. plos.orgyoutube.com In the context of this compound resistance, specific ABC transporters have been implicated. For example, the BMR1 transporter in Pyricularia oryzae has been shown to extrude this compound, contributing to the fungus's resistance profile. mdpi.com The upregulation of genes encoding these transporters leads to a higher density of pumps in the cell membrane, enhancing the cell's capacity to expel the antifungal agent before it can reach its target. nih.gov

Beyond the ABC superfamily, transporters from the Major Facilitator Superfamily (MFS) also contribute to fungal drug resistance. mdpi.com Both ABC and MFS transporters function as drug efflux pumps, playing a crucial role in preventing the accumulation of toxic compounds. plos.org Overexpression of these pumps is a common cause of MDR, where a fungus becomes less sensitive to multiple, chemically unrelated compounds. mdpi.com This phenomenon is a significant factor in this compound resistance, as the increased activity of these transporters effectively lowers the intracellular concentration of the antibiotic to sub-lethal levels. mdpi.comnih.gov

A fundamental mechanism of resistance is reducing the uptake of the drug in the first place. nih.gov Research on this compound-resistant strains of Alternaria kikuchiana strongly suggests that resistance is caused by a lowered penetration of the antibiotic through the cell membrane. scispace.com This altered permeability results in a decreased concentration of this compound at the site of the chitin synthase enzyme. scispace.com This mechanism is also evident in yeasts like Saccharomyces cerevisiae, which are naturally less sensitive to polyoxins due to low uptake. nih.gov The effectiveness of this compound is significantly increased when co-administered with agents that disrupt membrane integrity, confirming that permeability is a critical factor in determining sensitivity. nih.gov

This compound functions as a competitive inhibitor of chitin synthase, mimicking the enzyme's natural substrate, UDP-N-acetylglucosamine. scispace.comfunakoshi.co.jp A logical hypothesis for resistance would be a mutation in the gene encoding chitin synthase that alters the enzyme's structure, thereby reducing its affinity for the inhibitor. However, extensive research has shown this is not the primary mechanism of resistance. Kinetic studies performed on chitin synthase extracted from both this compound-sensitive and this compound-resistant strains of Alternaria kikuchiana revealed no significant differences in the enzyme's affinity for either the substrate or the inhibitor (this compound B). scispace.com This crucial finding indicates that resistance in this species is not due to a modification of the target enzyme itself. scispace.com While different isozymes of chitin synthase within a single organism, such as in Saccharomyces cerevisiae, can have inherently different sensitivities to this compound D, acquired resistance does not appear to arise from alterations to these enzymes following this compound exposure. nih.govresearchgate.net The evidence overwhelmingly points to reduced drug concentration at the target site, via efflux pumps and altered permeability, as the principal cause of resistance. scispace.com

Genetic Basis of Resistance Development and Evolution

The genetic underpinnings of this compound resistance vary among fungal species, ranging from mutations in single genes to more complex alterations affecting cellular transport. Research into different plant pathogenic fungi has revealed distinct genetic pathways leading to the development of resistance.

In the southern corn leaf blight pathogen, Cochliobolus heterostrophus, resistance to this compound has been shown to be conferred by alterations at a single gene locus. Studies involving mutants of this fungus have demonstrated a clear 1:1 segregation ratio of resistance to sensitivity in genetic crosses, which is indicative of monogenic inheritance.

Conversely, in studies with Alternaria kikuchiana, the causative agent of black spot disease in pears, the mechanism of resistance does not appear to involve a modification of the target enzyme, chitin synthetase. Kinetic studies have shown that the enzyme from both sensitive and resistant strains is equally inhibited by this compound B. This evidence strongly suggests that resistance in this fungus is due to a reduced penetration of the antibiotic through the fungal cell membrane to the enzyme's site of action. This implies that the genetic basis of resistance is likely related to mutations in genes that control the transport or permeability of the fungal cell membrane.

The evolution of resistance in a population can be observed as a shift in sensitivity over time with continued fungicide use. In populations of Botrytis cinerea, the fungus responsible for gray mold, a rapid shift in favor of isolates with low-level resistance has been documented in experimental greenhouse settings after only a few treatments with this compound over two seasons. researchgate.net The frequency of these low-level resistant isolates increased from approximately 20% in untreated populations to over 70% in treated populations. researchgate.net This demonstrates the strong selective pressure that this compound can exert and the speed at which resistance can evolve within a fungal population. Even after prolonged use for over a decade in some commercial operations, high-level resistance did not appear to develop, though the prevalence of low-level resistant isolates remained high. researchgate.net

The table below summarizes key research findings on the genetic basis of this compound resistance in different fungal species.

Fungal SpeciesGenetic Basis of ResistanceKey Research Findings
Cochliobolus heterostrophus Monogenic inheritanceCrosses between mutant and wild-type strains show a 1:1 ratio of resistant to sensitive offspring, indicating a single gene locus is responsible.
Alternaria kikuchiana Reduced membrane permeabilityThe target enzyme, chitin synthetase, from both resistant and sensitive strains shows similar inhibition by this compound, suggesting resistance is due to decreased uptake of the fungicide.
Botrytis cinerea Selection of low-level resistanceThe frequency of low-level resistant isolates increased significantly in populations after a few applications of this compound, demonstrating rapid evolution of resistance. researchgate.net

Cross-Resistance Patterns with Other Fungicide Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to two or more different fungicides. Typically, this is most common among fungicides that share the same mode of action and target site.

Polyoxins are classified by the Fungicide Resistance Action Committee (FRAC) into their own unique group, FRAC Code 19. This group targets chitin synthase, and no other commercial fungicides share this specific mode of action. Consequently, the risk of target-site cross-resistance between polyoxins and other classes of fungicides is considered to be virtually nonexistent.

However, resistance can also arise from non-target-site mechanisms, such as the overexpression of efflux pumps, which can expel a broad range of chemically unrelated compounds from the fungal cell. This mechanism, often termed multidrug resistance (MDR), can lead to a form of cross-resistance. Research has identified specific efflux pumps capable of transporting polyoxins. For instance, in the wheat blast fungus Pyricularia oryzae, an ATP-binding cassette (ABC) transporter, designated BMR1, has been shown to extrude this compound. mdpi.com The overexpression of such transporters could potentially lead to reduced sensitivity not only to polyoxins but also to other fungicides that are substrates for the same pump.

Observational studies in Botrytis cinerea have noted that isolates with low-level resistance to one fungicide were often associated with low-level resistance to other fungicides from different chemical classes. researchgate.net This pattern suggests the possible involvement of MDR mechanisms rather than target-site-specific cross-resistance. While direct cross-resistance due to a shared mode of action with other fungicide classes is not a concern for polyoxins, the potential for reduced sensitivity through the selection of enhanced efflux pump activity remains a possibility.

The following table outlines the cross-resistance potential of polyoxins.

Resistance MechanismPotential for Cross-Resistance with Other FungicidesExplanation
Target-Site Resistance None Polyoxins have a unique mode of action (FRAC Group 19), targeting chitin synthase. No other fungicide class shares this target site.
Non-Target-Site Resistance (e.g., Efflux Pumps) Possible Overexpression of broad-spectrum efflux pumps, such as the BMR1 transporter in Pyricularia oryzae, can expel polyoxins and potentially other unrelated fungicides, leading to multidrug resistance. mdpi.com

Reversion of this compound Resistance in Fungal Populations

The stability of a resistance trait within a fungal population in the absence of the selecting fungicide is often dependent on whether the resistance mechanism imparts a "fitness cost." A fitness cost is a disadvantageous pleiotropic effect of the resistance mutation, which can manifest as reduced growth rate, lower sporulation, decreased pathogenicity, or reduced survival in the absence of the fungicide. nih.govresearchgate.net If a significant fitness cost is present, resistant individuals will be less competitive than their sensitive counterparts, and over time, the frequency of resistance in the population is expected to decline or revert toward sensitivity once the fungicide is no longer used. reading.ac.uk

Studies on fungal isolates with reduced sensitivity to this compound have provided evidence of such fitness costs. In Botrytis cinerea isolates from strawberry that were found to have reduced sensitivity to this compound D, significant fitness penalties were observed. apsnet.orgnih.gov Compared to sensitive isolates, these resistant strains exhibited a notable reduction in their ability to produce spores and had a slower mycelial growth rate. apsnet.orgnih.gov Specifically, the number of resistant isolates that could produce sporulating lesions on various types of fruit was significantly lower than that of the sensitive isolates. apsnet.orgnih.gov

These findings indicate that the mutations conferring reduced sensitivity to this compound can negatively impact key aspects of the fungal life cycle that are crucial for its survival and propagation in the field. The reduced sporulation and slower growth would likely make these resistant strains less competitive than the wild-type sensitive population in an environment without this compound. This fitness disadvantage provides a biological basis for the potential reversion of this compound resistance. If the selection pressure is removed, natural selection would be expected to favor the fitter, sensitive individuals, leading to a gradual decrease in the prevalence of resistant strains within the population. researchgate.netreading.ac.uk

The table below details the observed fitness costs associated with this compound resistance.

Fungal SpeciesFitness Component AffectedObserved Effect in Resistant IsolatesImplication for Reversion
Botrytis cinerea Sporulation AbilitySignificantly lower production of sporulating lesions compared to sensitive isolates. apsnet.orgnih.govHigh potential for reversion due to reduced reproductive capacity.
Botrytis cinerea Mycelial Growth RateSignificantly reduced growth rate compared to sensitive isolates. apsnet.orgnih.govHigh potential for reversion due to being outcompeted by faster-growing sensitive strains.

Advanced Research Applications of Polyoxin

Polyoxin as a Biochemical Probe for Chitin (B13524) Biosynthesis Studies

The unique inhibitory action of this compound on chitin synthesis has established it as a critical biochemical probe for elucidating the intricacies of this essential fungal process. Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, and its synthesis is a key target for antifungal agents. mdpi.com

This compound's ability to specifically disrupt chitin synthesis allows researchers to study the dynamics of fungal cell wall formation in detail. When fungi are exposed to this compound, the inhibition of chitin synthase leads to the accumulation of the precursor UDP-N-acetylglucosamine and the formation of abnormal, swollen hyphae and germ tubes with incomplete cell walls. nih.govnih.gov This phenomenon has been instrumental in demonstrating the critical role of chitin in maintaining the structural integrity of the fungal cell wall.

Studies on various fungi, including Neurospora crassa and Cochliobolus miyabeanus, have shown that this compound D inhibits the incorporation of glucosamine (B1671600) into cell wall chitin. nih.gov This targeted action, without affecting the synthesis of other cell wall components like glucose and amino acids, allows for precise investigation into the temporal and spatial regulation of chitin deposition during fungal growth and development. nih.gov The formation of osmotically sensitive, protoplast-like structures in the presence of this compound further underscores the primary role of chitin in providing mechanical strength to the fungal cell. nih.gov

This compound serves as a classic example of a competitive inhibitor in enzyme kinetic studies of chitin synthase (EC 2.4.1.16). nih.govscispace.com Its structural similarity to the natural substrate, UDP-N-acetylglucosamine, allows it to bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. researchgate.netpphouse.org

Detailed kinetic analyses have been performed on chitin synthase from various fungal species. For instance, in Neurospora crassa, the inhibition by this compound D was found to be competitive with respect to UDP-N-acetylglucosamine. nih.gov The determined inhibitor constant (Ki) for this compound D was 1.40 x 10⁻⁶ M, while the Michaelis constant (Km) for UDP-N-acetylglucosamine was 1.43 x 10⁻³ M, highlighting the high affinity of the inhibitor for the enzyme. nih.gov Similar competitive inhibition has been observed in studies with chitin synthase from Alternaria kikuchiana, with Ki values for this compound B in the range of 0.89-1.86 x 10⁻⁶ M. scispace.com These kinetic studies are fundamental to understanding the enzyme's catalytic mechanism and for the rational design of novel antifungal agents targeting chitin synthesis.

Table 1: Enzyme Kinetic Parameters of Chitin Synthase Inhibition by this compound

Fungal Species This compound Type Substrate Km Value (M) Ki Value (M) Type of Inhibition
Neurospora crassa This compound D UDP-N-acetylglucosamine 1.43 x 10⁻³ 1.40 x 10⁻⁶ Competitive
Alternaria kikuchiana This compound B UDP-N-acetylglucosamine 2.74-4.26 x 10⁻³ 0.89-1.86 x 10⁻⁶ Competitive

Development of this compound-Based Agricultural Antifungals

The targeted action of this compound against a fundamental fungal process has led to its development as a valuable agricultural fungicide. Its efficacy against a broad spectrum of plant pathogenic fungi, coupled with its unique mode of action, makes it an important component in modern disease management strategies.

This compound D has demonstrated significant antifungal activity against a wide array of phytopathogenic fungi across different classes, including basidiomycetes, ascomycetes, and zygomycetes. nih.gov It is particularly effective against Rhizoctonia solani, the causal agent of rice sheath blight and other diseases. nih.govmsu.edu

Research has confirmed the efficacy of this compound against various other fungal pathogens:

Powdery Mildews: this compound B has shown effectiveness in controlling powdery mildews on apples (Podosphaera leucotricha) and grapes (Erysiphe necator). researchgate.netresearchgate.net In field trials on grapes, this compound D demonstrated dose-dependent improvement in the disease index on leaves and fruits. researchgate.net Similarly, this compound D has been found to be effective against powdery mildew (Podosphaera xanthii) on cucurbits. nih.govusda.gov

Rusts: Treatment with this compound D has been shown to reduce the colony area of stem rust fungus (Puccinia graminis) on wheat leaves. nih.gov

Leaf Spots: this compound D has shown efficacy against black spot fungus (Alternaria brassicae) on rapeseed by reducing both the number and area of lesions. nih.gov It has also been effective against Alternaria leaf spot on cherries. nih.gov

Table 2: Efficacy of this compound Against Various Phytopathogenic Fungi

Pathogen Disease Host Crop Efficacy Noted
Rhizoctonia solani Sheath Blight, Bottom Rot Rice, Cabbage, Lettuce High activity at low concentrations. nih.govresearchgate.net
Podosphaera leucotricha Powdery Mildew Apple Similar effectiveness to standard SI fungicides. researchgate.net
Erysiphe necator Powdery Mildew Grape Dose-dependent reduction in disease index. researchgate.netpphouse.org
Puccinia graminis Stem Rust Wheat Reduction in colony area. nih.gov
Alternaria brassicae Black Spot Rapeseed Reduction in number and area of lesions. nih.gov
Colletotrichum spp. Anthracnose Peach Equal or superior efficacy compared to penthiopyrad. nih.govresearchgate.net

A significant body of research indicates that the primary action of this compound is fungistatic rather than fungicidal. nih.gov A fungistatic agent inhibits the growth of the fungus, while a fungicidal agent actively kills it. nih.gov

Studies have shown that fungi such as Rhizoctonia solani and Pyricularia oryzae, when treated with polyoxins, cease to grow but are not killed. nih.gov The pathogens can resume growth when transferred to a fresh medium devoid of the antibiotic. nih.gov Similarly, swollen germ tubes of Alternaria mali exposed to polyoxins could grow normally again after the removal of the compound. nih.gov This fungistatic activity is a result of the inhibition of chitin synthesis, which halts cell wall expansion and, consequently, fungal growth, without necessarily causing cell death. nih.gov However, by inhibiting growth and sporulation, this compound effectively reduces the spread of disease. nih.gov

This compound's unique mode of action makes it a valuable tool for integrated pest management (IPM) and fungicide resistance management programs. usda.govimskolkata.org The Fungicide Resistance Action Committee (FRAC) has assigned this compound D zinc salt to Group 19, which targets chitin synthase. imskolkata.orgcanada.ca This classification distinguishes it from many other commonly used fungicides that have different target sites.

The distinct mechanism of action of this compound provides an effective option for rotation with other fungicides to which fungal populations may have developed resistance. usda.gov By alternating or tank-mixing fungicides with different FRAC codes, the selection pressure for resistance to any single mode of action is reduced. For instance, alternating treatments of this compound B with a sterol inhibitor (SI) fungicide enhanced the inhibitory effect against powdery mildew on apples. researchgate.net The compatibility of this compound D with several biocontrol agents further supports its inclusion in IPM strategies. imskolkata.org

Combinatorial Approaches with Other Antimicrobial Agents or Adjuvants

The exploration of this compound in combination with other antimicrobial agents and adjuvants has revealed significant synergistic interactions, enhancing its antifungal efficacy and potentially broadening its spectrum of activity. Research has shown that combining this compound with agents that disrupt the fungal cell membrane can lead to increased uptake of this compound, thereby potentiating its primary action as a chitin synthase inhibitor.

One notable example is the synergistic effect observed between polyoxins and iminoctadine tetraacetate. Studies on this compound-resistant strains of Alternaria alternata have demonstrated that iminoctadine tetraacetate, by inhibiting cell membrane function, facilitates a new pathway for the intracellular uptake of this compound B. nih.gov A mixture of this compound D and iminoctadine albesilate has also been shown to have a synergistic interaction against Botrytis cinerea, with a calculated interaction ratio of 2.30. nih.gov

Furthermore, the combination of this compound B with novel spiro[pyrrolidine-2,3′-quinoline]-2′-one derivatives has been investigated. These combinations exhibited synergistic or additive effects, which further supports the non-competitive inhibition of chitin synthase by these new compounds. uni.lu

While not all studies focus specifically on this compound, research into the broader class of polymyxin (B74138) antibiotics offers valuable insights. For instance, combinations of polymyxin B with azole antifungals like fluconazole (B54011) have demonstrated potent fungicidal effects against a variety of fungal pathogens, including Cryptococcus neoformans and Candida species, even against fluconazole-resistant strains. nih.gov Synergistic interactions have also been noted between polymyxin B and other antifungals such as itraconazole (B105839) and amphotericin B. nih.govnih.gov The proposed mechanism involves the azoles altering the fungal membrane, which in turn enhances the efficacy of polymyxin B. nih.gov

Adjuvants, which may lack intrinsic antimicrobial activity, are also being explored to enhance polymyxin efficacy. nih.govnih.gov For example, curcumin, a natural product, has shown a synergistic inhibitory effect on bacterial growth when combined with polymyxins in vitro. mdpi.comnih.gov Similarly, non-antibiotic drugs like mitotane (B1677208) have displayed synergy with polymyxin B against multidrug-resistant bacteria in both in vitro and in vivo models. mdpi.com These findings suggest a promising strategy for developing more effective antifungal therapies based on this compound combinations. rochester.edu

This compound/PolymyxinCombination AgentTarget OrganismObserved EffectReference
This compound BIminoctadine tetraacetateAlternaria alternata (this compound-resistant)Synergistic; increased intracellular uptake of this compound B. nih.gov
This compound DIminoctadine albesilateBotrytis cinereaSynergistic (Interaction Ratio: 2.30). nih.gov
This compound BSpiro[pyrrolidine-2,3′-quinoline]-2′-one derivativesFungal pathogensSynergistic or additive effects. uni.lu
Polymyxin BFluconazoleCryptococcus neoformans, Candida spp.Potent synergistic fungicidal effect, even against resistant strains. nih.gov
PolymyxinsCurcuminGram-positive and Gram-negative bacteriaSynergistic inhibitory effect on bacterial growth. mdpi.comnih.gov
Polymyxin BMitotaneMultidrug-resistant A. baumanniiSynergistic effect in vitro and in a mouse burn wound model. mdpi.com

Analytical Methodologies for this compound Research

Chromatographic and Spectrometric Techniques for Detection and Quantification (e.g., LC-MS/MS)

The detection and quantification of this compound in various matrices are critical for residue analysis and research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) has emerged as a highly sensitive and effective method for this purpose. akjournals.comnih.gov This technique is favored for its ability to accurately measure low concentrations of this compound in complex samples such as agricultural products and soil. akjournals.comresearchgate.net

Researchers have developed and validated several LC-MS/MS methods for different this compound analogues, primarily this compound B and this compound D. A common sample preparation approach is the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. akjournals.comresearchgate.net However, due to the hydrophilic nature of polyoxins, extraction procedures often require optimization. pphouse.org For instance, for this compound B analysis in cucumber and soil, samples were extracted using 1% formic acid in ultrapure water and purified with C18 sorbent (reversed-dispersive solid phase extraction). akjournals.comresearchgate.net A similar approach using an aqueous solution of formic acid was employed for analyzing this compound residues on ginseng. google.com For this compound D in grapes, extraction with acidified methanol (B129727) proved effective after a modified QuEChERS method using acetonitrile (B52724) showed significant matrix interference and poor recovery. pphouse.org For analysis in butterbur, samples were extracted with acidified deionised water and purified via solid-phase extraction (SPE) with an HLB cartridge. nih.gov

The validation of these analytical methods demonstrates their reliability. Key performance parameters such as linearity, recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ) are consistently evaluated.

AnalyteMatrixMethodRecovery (%)RSD (%)LOQ (mg/kg)Reference
This compound BCucumber & SoilLC-MS/MS with modified QuEChERS83.0 - 112.13.0 - 5.20.01 akjournals.comresearchgate.net
This compound DButterburUPLC-MS/MS with SPE86.26 - 87.37<50.05 µg/g nih.gov
This compound DGrapeLC-MS/MSNot specifiedNot specifiedNot specified pphouse.org
This compoundGinsengHPLC-MS/MS74.6 - 94.71.3 - 7.8<0.06 google.com

Assays for In Vitro and In Vivo Antifungal Activity

Evaluating the antifungal efficacy of this compound and its combinations relies on a range of standardized in vitro and in vivo assays. These methodologies are essential for determining the compound's spectrum of activity, potency, and potential for therapeutic application.

In Vitro Assays

In vitro susceptibility testing is the first step in assessing antifungal activity. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. plos.org For this compound B, MICs against various multidrug-resistant (MDR) fungal strains have been reported to range from 16 to 128 µg/ml. nih.govnih.gov

To investigate interactions between this compound and other antimicrobial agents, the checkerboard microdilution assay is frequently employed. nih.gov This method allows for the calculation of the Fractional Inhibitory Concentration (FIC) index to determine if the combination is synergistic, additive, indifferent, or antagonistic. nih.gov

Time-kill studies provide further insight into the pharmacodynamics of the antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity. nih.govnih.gov These assays measure the rate and extent of fungal killing over time when exposed to the compound.

In Vivo Assays

Promising results from in vitro studies are typically followed by evaluation in animal models of infection to assess in vivo efficacy. Mouse models are commonly used for this purpose. For systemic fungal infections, a model of systemic candidiasis can be established by intravenously injecting mice with a suspension of Candida albicans. plos.org The efficacy of the test compound is then evaluated based on the survival rate of the treated mice compared to an untreated control group and the reduction of fungal burden in target organs. nih.govplos.org

For localized infections, specific models such as the mouse burn wound model are utilized. This involves inflicting a burn on the mouse and then inoculating the wound with the pathogenic organism, such as a multidrug-resistant bacterium. The effectiveness of a combination therapy, for instance, can be assessed by the decrease in bacterial load in the infected wound compared to monotherapy or a control group. mdpi.com These in vivo models are crucial for validating the therapeutic potential of this compound-based treatments before any consideration for clinical application.

Future Directions in Polyoxin Research

Exploration of Novel Polyoxin Analogs with Enhanced Efficacy and Broader Spectrum

A primary avenue of future research lies in the design and synthesis of new this compound analogs. While naturally occurring polyoxins are effective, their clinical application has been hampered by issues such as metabolic instability and poor cellular uptake in some target organisms. The goal is to create derivatives that overcome these limitations, offering improved potency, greater stability, and a wider range of activity against economically important fungal pathogens.

Early research into analog synthesis has provided valuable insights. For instance, studies in the 1980s explored modifications to the this compound structure to understand structure-activity relationships. The synthesis of this compound L analogs containing α-amino fatty acids was an attempt to create compounds with increased stability against degradation by peptidases and enhanced uptake by the target fungus, Candida albicans. One such analog, containing α-aminododecanoic acid, showed excellent inhibition of chitin (B13524) synthetase and improved stability. Conversely, other modifications, such as N-methylation of the peptide bond or its replacement with a reduced amine linkage, resulted in a significant loss of inhibitory activity against chitin synthase, highlighting the critical nature of the peptidyl moiety for bioactivity.

These pioneering efforts underscore a key strategy for future exploration: modifying the peptidyl portion of the molecule to enhance its pharmacokinetic properties without compromising its interaction with the target enzyme. Future research will likely focus on creating analogs designed as transition-state mimetics or mechanism-based inhibitors to achieve tighter binding to chitin synthase. The development of such novel analogs is crucial for expanding the utility of polyoxins and combating potential resistance.

Compound ClassResearch FocusDesired OutcomeReference
This compound L AnalogsIncorporation of α-amino fatty acidsIncreased stability and enhanced peptide transport uptake
L-alanylthis compound C AnalogsModification of the peptide bond (e.g., N-methylation)Investigate structure-activity relationships
General this compound AnalogsDesign as transition-state mimetics or mechanistic inhibitorsImproved pharmacokinetic properties and potency

Comprehensive Understanding of Resistance Mechanisms at the Molecular and Genomic Levels

The emergence of fungicide resistance is a persistent threat to global agriculture. While this compound has been a durable fungicide, understanding the potential for and mechanisms of resistance is critical for its long-term stewardship. Future research must focus on a comprehensive characterization of resistance at both the molecular and genomic levels.

General mechanisms of antifungal resistance in plant pathogens are well-documented and provide a roadmap for investigation. These typically involve one of three strategies: (i) decreasing the effective intracellular drug concentration, often through the upregulation of efflux pumps; (ii) alteration of the drug target, such as point mutations in the target enzyme that prevent inhibitor binding; or (iii) compensatory mechanisms that mitigate drug toxicity. In the context of this compound, research should investigate potential mutations in the chitin synthase gene that could reduce binding affinity. Furthermore, the role of plasma membrane transporters, such as ATP-binding cassette (ABC) transporters, in potentially effluxing this compound from the fungal cell needs to be explored.

Studies on Alternaria kikuchiana strains with varying sensitivity to this compound B suggested that resistance was not due to altered affinity of the chitin synthase enzyme itself, but rather to a decreased penetration of the antibiotic through the cell membrane to the enzyme's location. This highlights the importance of investigating transport and permeability as key resistance determinants. Modern genomic approaches, such as whole-genome sequencing of resistant strains that emerge in the field or are generated in the laboratory, will be invaluable. These studies can identify single nucleotide polymorphisms (SNPs), insertions, deletions, or larger structural variations like aneuploidy that are associated with resistance.

Resistance Mechanism CategorySpecific Area of Investigation for this compoundKnown Fungal Examples (General)
Target Site ModificationPoint mutations in the chitin synthase gene (CHS)Mutations in FKS1 and FKS2 confer echinocandin resistance.
Reduced Intracellular ConcentrationUpregulation of efflux pump genes (e.g., ABC transporters)Overexpression of CDR1, CDR2, and MDR1 leads to azole resistance in Candida.
Reduced Drug PermeabilityAlterations in cell membrane composition or transport proteinsImplicated as the primary resistance mechanism in this compound-resistant Alternaria kikuchiana.
Genomic PlasticityAneuploidy, gene copy number variationsObserved in azole-resistant Candida albicans.

Innovative Strategies for Biosynthetic Pathway Manipulation and Optimization

The production of polyoxins via fermentation of Streptomyces cacaoi var. asoensis can be enhanced through biotechnological approaches. A significant breakthrough in this area was the cloning and characterization of the this compound biosynthetic gene cluster (pol). This cluster, spanning approximately 46 kb, contains the essential genes for producing the this compound backbone. The availability of this genetic information opens the door to innovative strategies for manipulating and optimizing the biosynthetic pathway.

One of the most promising strategies is combinatorial biosynthesis. This involves the genetic engineering of the nonribosomal peptide synthetase (NRPS) enzymes responsible for assembling the peptidyl portion of the this compound molecule. By exchanging specific modules or domains within the NRPS machinery, it is possible to incorporate different amino acids into the final structure, thereby creating a library of novel this compound derivatives. This approach has been successfully used to generate new lipopeptide antibiotics related to daptomycin.

Key enzymes within the pathway have been identified as targets for manipulation. For example, PolG, an ATP-dependent ligase that joins the peptidyl and nucleoside moieties, has been shown to have some substrate flexibility. This flexibility could be exploited to create hybrid nucleoside antibiotics. Similarly, the characterization of PolO (an O-carbamoyltransferase) and PolA (a UMP-enolpyruvyltransferase) provides a solid foundation for targeted pathway engineering to improve yields or generate new compounds. Heterologous expression of the pol gene cluster in a more tractable host, such as Streptomyces lividans, has already been achieved and provides a platform for these engineering efforts, potentially leading to this compound overproduction and the creation of analogs with enhanced bioactivities.

Enzyme/GeneFunction in this compound BiosynthesisPotential Engineering StrategyReference
pol gene clusterContains all essential genes for this compound synthesisHeterologous expression for overproduction and easier manipulation
Nonribosomal Peptide Synthetase (NRPS)Assembles the peptidyl side chainModule swapping to incorporate novel amino acids (Combinatorial Biosynthesis)
PolGATP-dependent ligase; joins peptidyl and nucleoside partsExploit substrate flexibility to create hybrid antibiotics
PolOO-carbamoyltransferaseModify to alter the carbamoyl (B1232498) moiety
PolAUMP-enolpyruvyltransferaseModify to alter the nucleoside core structure

Expanding the Scope of this compound Application beyond Current Agricultural Uses

While this compound is well-established as a foliar fungicide, its unique mode of action and safety profile suggest potential for a much broader range of applications in crop protection. Future research should systematically explore these new frontiers, moving beyond its traditional use.

A significant area of expansion is in post-harvest disease control. Fungal pathogens like Botrytis cinerea (gray mold) and Monilinia fructicola (brown rot) cause substantial losses in stored fruits. this compound D zinc salt has been registered by the U.S. EPA for post-harvest use and has shown efficacy in controlling these and other rots on pome fruits (apples, pears) and stone fruits (peaches). Studies on peaches have demonstrated that preharvest applications of this compound D can significantly reduce both preharvest and postharvest brown rot. Further research is needed to optimize application methods (e.g., drenches, dips) and explore its effectiveness on a wider variety of perishable commodities.

The potential to control soil-borne diseases and inhibit mycotoxin production represents another key growth area. Pathogens like Rhizoctonia solani are effectively controlled by this compound, and its use in organic agriculture is permitted, making it an attractive option for sustainable soil health management. Additionally, its activity against wood-decay fungi like Valsa ceratosperma (valsa canker) suggests applications in protecting perennial crops and orchards. There is currently no indication for human or veterinary medicinal use, allowing its development to remain focused on agricultural and environmental safety.

Application AreaTarget Pathogens/UsesResearch Findings/StatusReference
Post-Harvest Disease ControlBotrytis cinerea, Monilinia fructicola, Alternaria alternataRegistered for post-harvest use on pome and stone fruits; effective in controlling brown rot and gray mold.
Soil-Borne Disease ManagementRhizoctonia solaniEffective against rice sheath blight; suitable for organic farming.
Mycotoxin InhibitionFungi that produce mycotoxins on cropsIdentified as a potential application.
Arboriculture/Wood ProtectionValsa ceratosperma, Erythricium salmonicolorShows activity against wood-decay fungi.

Structural Biology of this compound-Chitin Synthase Interactions and Ligand Design

A deep understanding of the molecular interactions between this compound and its target, chitin synthase (Chs), is fundamental for the rational design of next-generation inhibitors. Recent breakthroughs in structural biology have provided an unprecedented view of this interaction, setting the stage for structure-based drug design.

In 2022, the cryo-electron microscopy (cryo-EM) structures of chitin synthase 2 from Candida albicans (CaChs2) were solved in its apo form and in complex with its substrate (UDP-GlcNAc), as well as with the inhibitors nikkomycin (B1203212) Z and this compound D. These structures revealed the precise binding mode of this compound D within the enzyme's active site, which is located near the cytoplasmic entrance of a tunnel that traverses the membrane. The analysis provides a chemical and structural logic for the competitive inhibition mechanism, showing how this compound mimics the substrate to block the catalytic process.

This atomic-level information is invaluable for future ligand design. Researchers can now use computational modeling and in silico screening to design novel molecules that fit more perfectly into the binding pocket or exploit unique features of the enzyme's structure to achieve higher affinity and specificity. Older structure-activity relationship studies, which identified the carbamoylpolyoxamic acid moiety as crucial for stabilizing the enzyme-inhibitor complex, can now be re-interpreted and refined in the context of this high-resolution structural data. The ultimate goal is to leverage this structural knowledge to guide the synthesis of new inhibitors with improved potency, selectivity, and pharmacokinetic profiles, thereby creating more effective and durable fungicides.

Research AreaKey FindingsImplication for Future ResearchReference
Cryo-EM StructuresSolved structures of Candida albicans Chs2 in complex with this compound D.Provides an atomic-level blueprint of the inhibitor-enzyme interaction.
Inhibitor Binding SiteThis compound D binds in the active site near the cytoplasmic entrance of the translocation tunnel.Enables rational, structure-based design of new inhibitors with optimized binding.
Structure-Activity Relationship (SAR)The carbamoylpolyoxamic acid moiety is critical for binding affinity.Guides chemical modifications to enhance potency while retaining key binding interactions.
Ligand DesignKnowledge of the binding pocket and mechanism of inhibition.Facilitates in silico screening and computational design of novel, more potent chitin synthase inhibitors.

常见问题

Q. What methodologies are recommended for quantifying Polyoxin in fermentation broths?

High-performance liquid chromatography (HPLC) with a photodiode array detector (PDA) is the standard method. Use a trifluoroacetic acid/acetonitrile gradient (e.g., 0.15% trifluoroacetic acid increased to 50% over 30 min) to separate this compound H/A isomers. Calibrate with standards (50–500 µg/mL) and validate via retention times and spectral analysis . For reproducibility, document column type (e.g., C18), flow rate (5 mL/min), and sample preparation steps (e.g., centrifugation to remove biomass) .

Q. Which assays are used to evaluate this compound’s antifungal activity in vitro?

Employ in vitro chitin synthetase inhibition assays using fungal cell wall extracts. Prepare reaction mixtures with UDP-N-acetylglucosamine as a substrate and measure residual chitin via colorimetric quantification (e.g., absorbance at 585 nm after adding Ehrlich’s reagent). Include controls with known inhibitors (e.g., nikkomycin Z) to validate results . For fungal growth inhibition, use agar dilution assays with Botrytis cinerea or Alternaria solani and report minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can Streptomyces strains be engineered to enhance this compound biosynthesis?

Target the this compound gene cluster (pol) in Streptomyces cacaoi for metabolic engineering. Use CRISPR-Cas9 to overexpress rate-limiting enzymes (e.g., PolD, a nonribosomal peptide synthetase) or delete regulatory genes (e.g., polR repressors). Monitor titers via HPLC and validate gene expression with RT-qPCR . For heterologous production, clone the pol cluster into S. lividans and optimize fermentation conditions (e.g., carbon/nitrogen ratios, pH) to improve yield .

Q. How to resolve contradictions in structural data during this compound characterization?

Combine multiple analytical techniques:

  • NMR spectroscopy : Assign stereochemistry using 2D experiments (COSY, HSQC) and compare with published data .
  • Mass spectrometry (MS) : Confirm molecular weights via high-resolution MS (HRMS) and fragmentation patterns (MS/MS) .
  • X-ray crystallography : Resolve ambiguous configurations by co-crystallizing this compound with target enzymes (e.g., chitin synthetase) . Discrepancies in spectral data may arise from isomerization or impurities; repurify samples via preparative HPLC and reanalyze .

Q. What strategies ensure reproducibility in this compound bioactivity studies?

  • Standardize protocols : Detail fungal strain sources, growth media, and incubation conditions (e.g., 25°C, 72 hours) .
  • Validate controls : Include positive (nikkomycin Z) and negative (solvent-only) controls in every assay batch .
  • Data transparency : Share raw HPLC chromatograms, NMR spectra, and MIC datasets in supplementary materials .

Q. How to investigate this compound’s mode of action at the molecular level?

Use competitive binding assays with radiolabeled UDP-N-acetylglucosamine and purified chitin synthetase. Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots . For in vivo studies, apply fluorescently tagged this compound analogs to fungal hyphae and track localization via confocal microscopy . Mutagenesis studies (e.g., site-directed mutations in chitin synthetase) can identify binding residues critical for inhibition .

Experimental Design & Data Analysis

Q. How to design a time-course experiment for this compound fermentation optimization?

  • Sampling intervals : Collect broth samples every 12–24 hours over 7–10 days.
  • Parameters measured : pH, biomass (dry cell weight), dissolved oxygen, and this compound titers (HPLC) .
  • Statistical analysis : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, aeration) .

Q. What bioinformatics tools analyze this compound biosynthetic gene clusters?

Annotate clusters using antiSMASH or BAGEL4 to identify core genes (e.g., NRPS, P450 monooxygenases). Compare with known clusters (e.g., nikkomycin) via phylogenomic tools like MIBiG . For regulatory elements, predict promoter regions and ribosome binding sites using BPROM or RBSfinder .

Validation & Peer Review

Q. How to address peer reviewer concerns about this compound purity in submissions?

Provide:

  • Chromatographic data : HPLC purity >95% with baseline-separated peaks .
  • Elemental analysis : C/H/N percentages within 0.4% of theoretical values .
  • Spectroscopic validation : Full NMR assignments in supplementary files .

Q. What ethical guidelines apply to this compound research involving genetic engineering?

Follow institutional biosafety protocols for genetically modified microorganisms (GMMs). Document strain engineering steps (e.g., CRISPR edits) and disposal methods in the "Experimental" section .

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